molecular formula C5H11ClFNO B6162787 [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride CAS No. 1147110-60-8

[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride

Cat. No.: B6162787
CAS No.: 1147110-60-8
M. Wt: 155.6
InChI Key:
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Description

It is characterized by its molecular formula C5H11ClFNO and a molecular weight of 155.60 g/mol . The compound is known for its unique structural features, which include a fluorine atom attached to a pyrrolidine ring, making it a valuable subject of study in various scientific disciplines.

Preparation Methods

The synthesis of [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride involves several steps. One common method includes the fluorination of pyrrolidine derivatives. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperatures to ensure the selective introduction of the fluorine atom at the desired position .

Industrial production methods may involve the large-scale synthesis of the compound using similar fluorination techniques, but with optimized reaction conditions to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biological studies to investigate the effects of fluorine substitution on biological activity and molecular interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties, such as increased stability and reactivity, are advantageous.

Mechanism of Action

The mechanism of action of [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride can be compared with other fluorinated pyrrolidine derivatives, such as:

    (2R,4S)-4-fluoropyrrolidine-2-carbonitrile hydrochloride: This compound has a similar structure but with a nitrile group instead of a hydroxyl group, leading to different reactivity and applications.

    Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

CAS No.

1147110-60-8

Molecular Formula

C5H11ClFNO

Molecular Weight

155.6

Purity

95

Origin of Product

United States

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